

# ELA-32 (ELABELA/APELA) Gene Expression in Human Tissues: A Technical Guide

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## Compound of Interest

Compound Name: ELA-32(human)

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This technical guide provides a comprehensive overview of the ELA-32 peptide, the protein product of the APELA gene, and its expression across various human tissues. ELA-32, also known as ELABELA or Toddler, is a recently identified peptide hormone that plays a crucial role in cardiovascular development, fluid homeostasis, and cellular self-renewal.[1][2] It functions as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[3][4] This document summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes the key signaling pathway and experimental workflows.

## Quantitative Expression of APELA Gene in Human Tissues

The expression of the APELA gene, which encodes the ELA-32 peptide, varies significantly across different human tissues. The following table summarizes the normalized mRNA expression levels from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA), presented in normalized Transcripts Per Million (nTPM). Tissues with notable expression include the kidney, prostate, and placenta.[3][4]

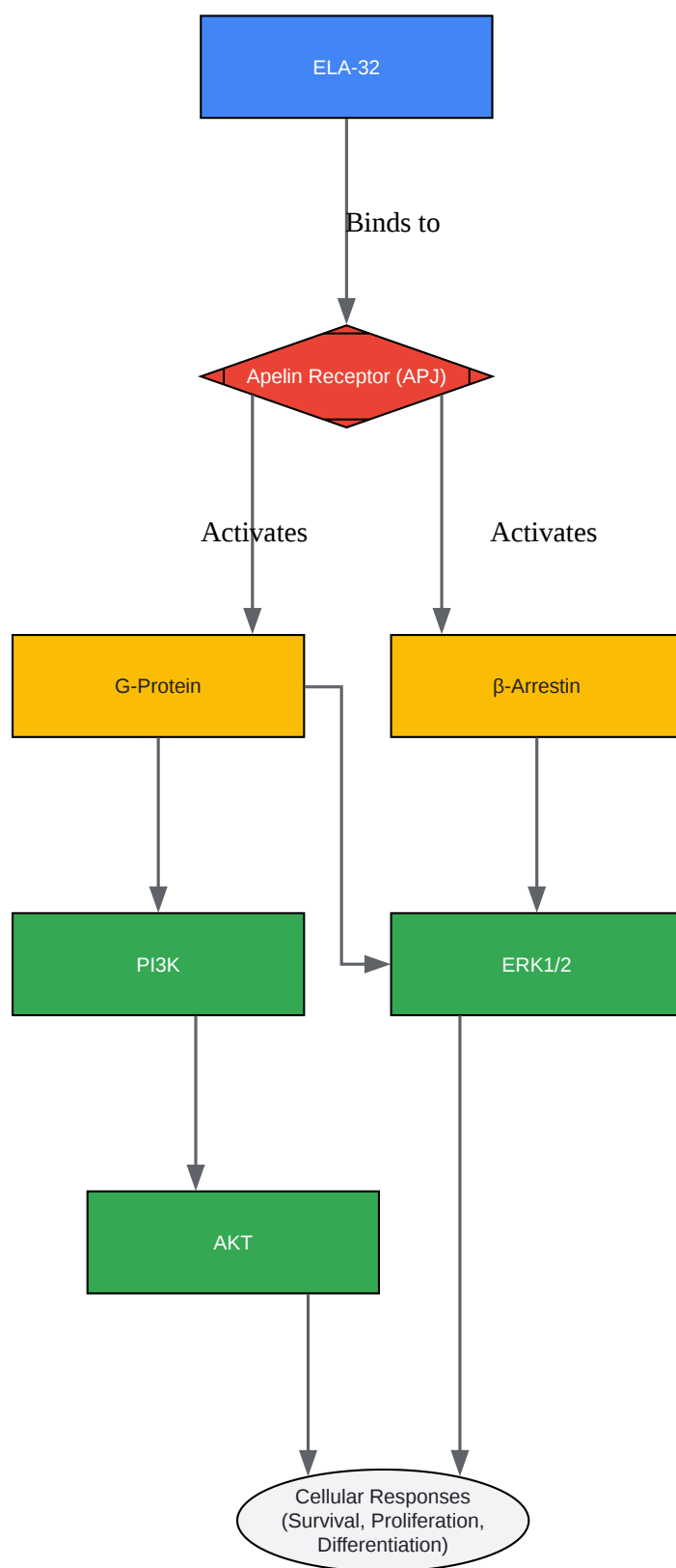
Tissue	nTPM (HPA + GTEx)
Adipose Tissue	0.4
Adrenal Gland	0.3
Bladder	0.8
Bone Marrow	0.5
Brain (Cerebral Cortex)	0.1
Breast	0.2
Cervix	0.5
Colon	0.2
Duodenum	0.2
Endometrium	0.4
Esophagus	0.1
Fallopian Tube	0.6
Gallbladder	0.2
Heart	0.3
Kidney	5.8
Liver	0.1
Lung	0.4
Lymph Node	0.3
Ovary	0.6
Pancreas	0.1
Placenta	1.2
Prostate	3.1
Salivary Gland	0.1

Skeletal Muscle	0.1
Skin	0.7
Small Intestine	0.2
Spleen	0.2
Stomach	0.2
Testis	0.2
Thyroid	0.2
Tonsil	0.4
Uterus	0.4
Vagina	0.7

Data sourced from the Human Protein Atlas, which provides consensus data based on normalized expression values from HPA RNA-seq and GTEx RNA-seq.

## ELA-32 Signaling Pathway

ELA-32 exerts its biological effects by binding to and activating the apelin receptor (APJ). This interaction triggers downstream signaling cascades, primarily through G-protein-dependent and  $\beta$ -arrestin-dependent pathways. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, involved in cell growth and differentiation.<sup>[1][5]</sup>



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*ELA-32 signaling through the APJ receptor.*

## Experimental Protocols

This section outlines standard methodologies for the quantification of APELA gene expression and the detection of the ELA-32 protein.

### Quantitative Real-Time PCR (qRT-PCR) for APELA mRNA Expression

This protocol provides a framework for quantifying APELA mRNA levels in tissue samples.

#### 1. RNA Extraction:

- Homogenize 50-100 mg of fresh or frozen tissue in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA using a phenol-chloroform extraction method or a column-based RNA purification kit.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

#### 2. DNase Treatment:

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Inactivate or remove the DNase according to the manufacturer's protocol.

#### 3. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- Include a no-reverse transcriptase control to check for genomic DNA contamination.

#### 4. Real-Time PCR:

- Design primers specific for the human APELA gene. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

- Prepare a reaction mix containing cDNA template, APELA-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.
- Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

#### 5. Data Analysis:

- Determine the cycle threshold (Ct) values for APELA and a validated housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of APELA using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene.

## Western Blotting for ELA-32 Protein Detection

This protocol details the detection of the ELA-32 peptide in tissue lysates.

#### 1. Protein Extraction:

- Homogenize tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

#### 2. SDS-PAGE and Protein Transfer:

- Denature 30-50  $\mu$ g of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

### 3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for ELA-32 overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.

### 4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
- Use a loading control, such as an antibody against GAPDH or  $\beta$ -actin, to ensure equal protein loading across lanes.

## Immunohistochemistry (IHC) for ELA-32 Tissue Localization

This protocol allows for the visualization of ELA-32 protein expression within the cellular context of a tissue.

### 1. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5  $\mu$ m thick sections and mount them on positively charged slides.

### 2. Deparaffinization and Rehydration:

- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.

### 3. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.

### 4. Staining:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific binding sites with a blocking serum.
- Incubate the sections with a primary antibody against ELA-32 overnight at 4°C in a humidified chamber.
- Wash the slides with a wash buffer (e.g., PBS).
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

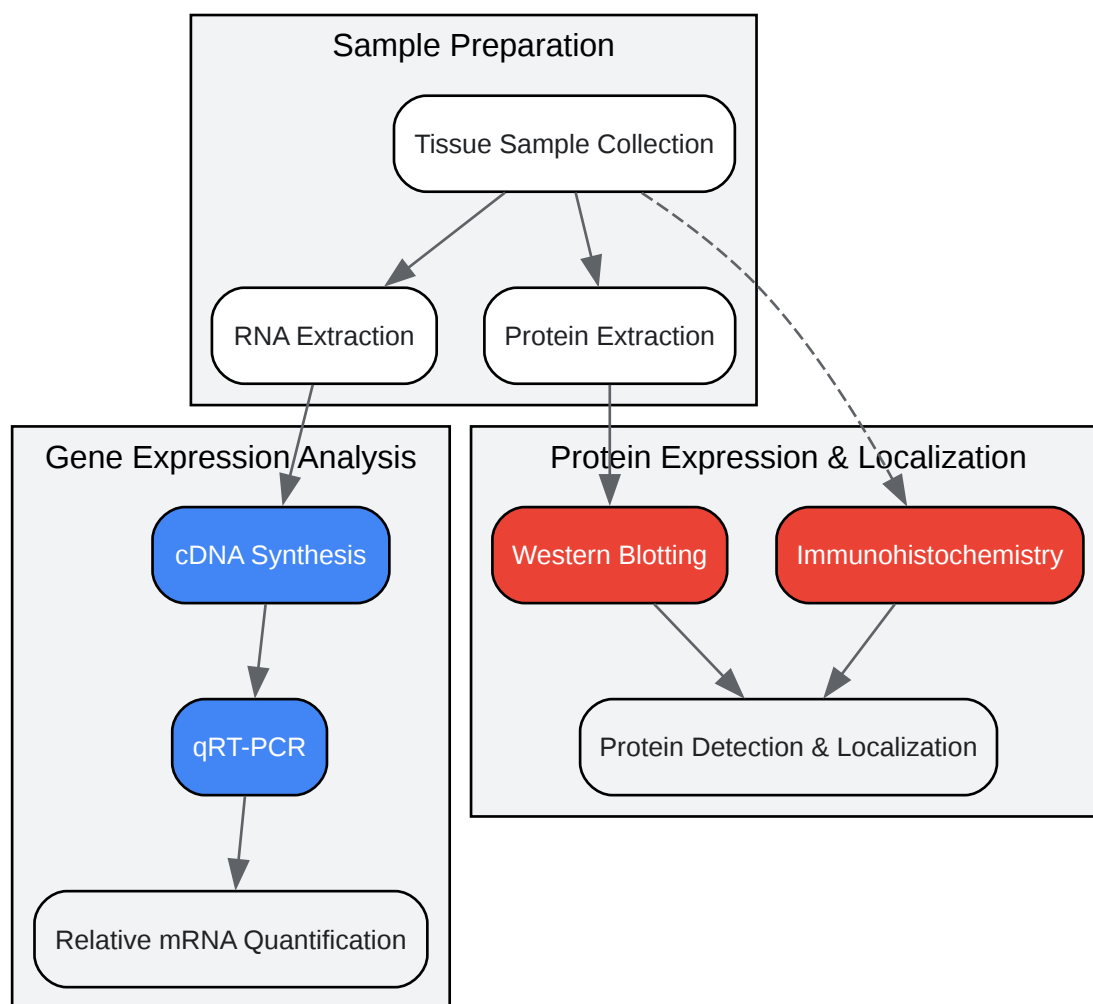
### 5. Counterstaining and Mounting:

- Counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
- Analyze the slides under a light microscope to assess the localization and intensity of ELA-32 staining.

## Experimental Workflow Overview

The following diagram illustrates a typical workflow for analyzing gene and protein expression in tissue samples.





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*Workflow for gene and protein expression analysis.*

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